molecular formula C22H17NO B14388137 7-Methoxy-2,4-diphenylquinoline CAS No. 87797-63-5

7-Methoxy-2,4-diphenylquinoline

Cat. No.: B14388137
CAS No.: 87797-63-5
M. Wt: 311.4 g/mol
InChI Key: YRCFPAXPELNVNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methoxy-2,4-diphenylquinoline can be synthesized through various methods, including the Friedländer condensation reaction. This method involves the reaction of an aryl amine, an aryl aldehyde, and phenylacetylene in the presence of a catalyst such as Al₂O₃ nanoparticles/methanesulfonic acid (nano-AMA) . The reaction typically occurs under mild conditions and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions (MCRs) due to their efficiency and cost-effectiveness. These reactions offer advantages such as shorter reaction times, high atom economy, and environmentally friendly processes . The use of recyclable catalysts and green chemistry principles is also emphasized in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,4-diphenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinolines with functional groups like halogens, nitro, and sulfonic acid groups.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,4-diphenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups enhances its versatility in various scientific and industrial applications .

Properties

CAS No.

87797-63-5

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

7-methoxy-2,4-diphenylquinoline

InChI

InChI=1S/C22H17NO/c1-24-18-12-13-19-20(16-8-4-2-5-9-16)15-21(23-22(19)14-18)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

YRCFPAXPELNVNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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